molecular formula C9H20O5 B14544036 Acetic acid;4-(ethoxymethoxy)butan-1-ol CAS No. 62116-63-6

Acetic acid;4-(ethoxymethoxy)butan-1-ol

Cat. No.: B14544036
CAS No.: 62116-63-6
M. Wt: 208.25 g/mol
InChI Key: ZZESZVGKYMVXDL-UHFFFAOYSA-N
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Description

Acetic acid;4-(ethoxymethoxy)butan-1-ol is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are commonly used in flavorings, perfumes, and various industrial applications. This compound is formed through the esterification reaction between acetic acid and 4-(ethoxymethoxy)butan-1-ol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for preparing acetic acid;4-(ethoxymethoxy)butan-1-ol is through esterification. This reaction involves heating acetic acid and 4-(ethoxymethoxy)butan-1-ol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is reversible and produces the ester along with water .

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the products are continuously removed. This helps in shifting the equilibrium towards the formation of the ester. The reaction conditions, such as temperature and catalyst concentration, are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(ethoxymethoxy)butan-1-ol primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed from the reaction between acetic acid and 4-(ethoxymethoxy)butan-1-ol. In hydrolysis, the ester can be broken down into its constituent alcohol and acid in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of acetic acid;4-(ethoxymethoxy)butan-1-ol primarily involves its interactions with enzymes that catalyze esterification and hydrolysis reactions. The ester bond in the compound can be cleaved by esterases, leading to the release of acetic acid and 4-(ethoxymethoxy)butan-1-ol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-(ethoxymethoxy)butan-1-ol is unique due to the presence of the ethoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific applications where these properties are desired .

Properties

CAS No.

62116-63-6

Molecular Formula

C9H20O5

Molecular Weight

208.25 g/mol

IUPAC Name

acetic acid;4-(ethoxymethoxy)butan-1-ol

InChI

InChI=1S/C7H16O3.C2H4O2/c1-2-9-7-10-6-4-3-5-8;1-2(3)4/h8H,2-7H2,1H3;1H3,(H,3,4)

InChI Key

ZZESZVGKYMVXDL-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCCCO.CC(=O)O

Origin of Product

United States

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